molecular formula C22H25ClN2O5S B11345300 Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11345300
M. Wt: 465.0 g/mol
InChI Key: PKXJWVRBSRVFEC-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using reagents like sulfonyl chlorides.

    Attachment of the Benzoate Ester: The benzoate ester is formed through esterification, typically using ethyl alcohol and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with the benzoate ester under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A simpler ester with applications in local anesthetics.

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid have similar structural features but different functional groups.

    Sulfonyl-containing compounds: Compounds like sulfonylureas used in diabetes treatment.

Uniqueness

Ethyl 4-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate is unique due to its combination of a piperidine ring, a benzoate ester, and a sulfonyl group, which confer specific chemical properties and potential biological activities that are not found in simpler or less functionalized analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

ethyl 4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C22H25ClN2O5S/c1-2-30-22(27)17-7-9-19(10-8-17)24-21(26)16-11-13-25(14-12-16)31(28,29)15-18-5-3-4-6-20(18)23/h3-10,16H,2,11-15H2,1H3,(H,24,26)

InChI Key

PKXJWVRBSRVFEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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